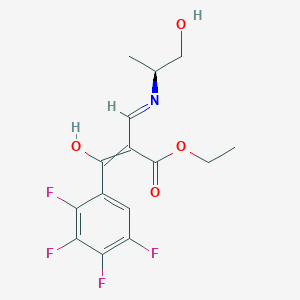

Ethyl (s,z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate

Description

Ethyl (S,Z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate (CAS: 110548-02-2) is a key intermediate in the synthesis of levofloxacin, a fluoroquinolone antibiotic . Its molecular formula is C₁₅H₁₅F₄NO₄, with a molecular weight of 349.28 g/mol . Structurally, it features:

- A tetrafluorobenzoyl group (2,3,4,5-tetrafluoro-substituted benzene ring) at the acrylate's α-position.

- A (1-hydroxypropan-2-yl)amino group at the β-position, contributing to stereochemical complexity (S,Z-configuration).

- An ethyl ester moiety enhancing solubility in organic solvents .

This compound is classified as a process-related impurity in levofloxacin production, arising during the condensation of aminopropanol derivatives with tetrafluorobenzoyl chloride . Its synthesis involves hydroxyl and amino protection using trimethylchlorosilane, followed by acid hydrolysis to yield difluorocarboxylic acid intermediates .

Properties

Molecular Formula |

C15H15F4NO4 |

|---|---|

Molecular Weight |

349.28 g/mol |

IUPAC Name |

ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate |

InChI |

InChI=1S/C15H15F4NO4/c1-3-24-15(23)9(5-20-7(2)6-21)14(22)8-4-10(16)12(18)13(19)11(8)17/h4-5,7,21-22H,3,6H2,1-2H3/t7-/m0/s1 |

InChI Key |

VXODLUWUEYCDHT-ZETCQYMHSA-N |

Isomeric SMILES |

CCOC(=O)C(=C(C1=CC(=C(C(=C1F)F)F)F)O)C=N[C@@H](C)CO |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC(=C(C(=C1F)F)F)F)O)C=NC(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (s,z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acrylate, 2,3,4,5-tetrafluorobenzoyl chloride, and 1-hydroxypropan-2-ylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

Catalysts and Solvents: Catalysts and solvents are used to facilitate the reaction and improve yield. Common catalysts include Lewis acids, while solvents like dichloromethane or toluene are often employed.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction parameters are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl (s,z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tetrafluorobenzoyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Ethyl (s,z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate is a synthetic compound with the molecular formula and a molar mass of approximately 349.28 g/mol . It is characterized by a complex structure that includes a tetrafluorobenzoyl moiety and an amino group derived from 1-hydroxypropan-2-yl.

Applications in Scientific Research

This compound is primarily used as an intermediate in pharmaceutical synthesis. Its most notable application is in the production of levofloxacin and other related antibiotics.

Levofloxacin Synthesis

This compound serves as a crucial intermediate in the synthesis of levofloxacin, a broad-spectrum antibacterial agent . Levofloxacin is used to treat various bacterial infections, and the presence of the tetrafluorobenzoyl group in this compound enhances its pharmacological profile by improving its interaction with target bacterial enzymes.

Synthesis Method

The primary method for synthesizing this compound involves reacting 2,3,4,5-tetrafluorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate . This reaction is typically carried out in polar solvents such as dimethyl sulfoxide, dimethylformamide, dimethylacetamide, acetonitrile, or ethyl acetate, or mixtures thereof, under controlled temperatures ranging from -5 °C to 100 °C . The reaction can yield the product in significant quantities (up to 74% yield) when optimized correctly .

The compound has demonstrated biological activity, particularly as an intermediate in the synthesis of levofloxacin. Interaction studies often involve evaluating how this compound binds to bacterial enzymes or receptors involved in antibiotic action. Such studies can provide insights into optimizing its efficacy as a drug precursor or therapeutic agent.

Potential in Developing New Therapeutic Agents

Mechanism of Action

The mechanism of action of Ethyl (s,z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(Z)-Ethyl 3-(Dimethylamino)-2-(2,4,5-Trifluoro-3-Methoxybenzoyl)Acrylate

Molecular Formula: C₁₅H₁₆F₃NO₄ Molecular Weight: 331.29 g/mol Key Differences:

- Substituents : The benzoyl group is 2,4,5-trifluoro-3-methoxy instead of 2,3,4,5-tetrafluoro.

- Amino Group: A dimethylamino group replaces the (1-hydroxypropan-2-yl)amino group, eliminating stereochemical complexity.

- Physicochemical Impact : Reduced fluorine content (3 vs. 4 F atoms) and methoxy substitution lower molecular weight and polarity compared to the target compound .

Applications: Used in quinolone antibiotic synthesis but lacks the hydroxypropyl group critical for levofloxacin’s stereoselectivity .

(Z)-Ethyl 3-Ethoxy-2-(2,4,5-Trifluorobenzoyl)Acrylate

Molecular Formula : C₁₄H₁₃F₃O₄

Molecular Weight : 314.25 g/mol

Key Differences :

- Substituents: The benzoyl group is 2,4,5-trifluoro (vs. tetrafluoro), and the amino group is replaced by an ethoxy moiety.

- Reactivity: The ethoxy group reduces nucleophilicity compared to the amino-hydroxypropyl group, altering reactivity in condensation reactions .

Ethyl (Z)-3-((6-Amino-3,5-Difluoropyridin-2-yl)Amino)-2-(2,4,5-Trifluorobenzoyl)Acrylate

Molecular Formula : C₁₇H₁₂F₅N₃O₃

Molecular Weight : 413.29 g/mol

Key Differences :

- Biological Relevance : This pyridine-derived analog is tailored for broad-spectrum antibacterial activity, unlike the levofloxacin-specific target compound .

Research Findings and Implications

Synthetic Efficiency: The target compound’s yield (~92%) is lower than analogs like the dimethylamino variant (>95%), likely due to steric hindrance from the hydroxypropyl group .

Fluorine Impact : Tetrafluorobenzoyl derivatives exhibit higher electronegativity, improving membrane permeability in antibiotics compared to trifluoro analogs .

Stereochemical Specificity: The (S,Z)-configuration of the target compound is critical for levofloxacin’s chiral purity, a feature absent in non-amino-substituted analogs .

Biological Activity

Ethyl (s,z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate is a synthetic compound with significant biological activity, primarily recognized as an intermediate in the synthesis of levofloxacin, a broad-spectrum antibiotic. Its molecular formula is C₁₅H₁₅F₄N₁O₄, and it has a molar mass of approximately 349.28 g/mol. This compound's design incorporates a tetrafluorobenzoyl moiety and an amino group derived from 1-hydroxypropan-2-yl, which enhances its pharmacological profile.

The biological activity of this compound is closely tied to its role in antibiotic synthesis. Specifically, it acts as a precursor in the production of levofloxacin, which inhibits bacterial DNA gyrase and topoisomerase IV—key enzymes involved in bacterial DNA replication and transcription. The tetrafluorobenzoyl group is believed to improve the compound's interaction with these target enzymes, thereby enhancing its antibacterial efficacy.

Pharmacological Properties

The compound has shown potential in various pharmacological studies:

- Antibacterial Activity : As part of the levofloxacin synthesis pathway, it contributes to the broad-spectrum antibacterial properties attributed to levofloxacin.

- Optimized Binding : Interaction studies suggest that the specific structural features of this compound may optimize binding to bacterial enzymes, potentially leading to improved therapeutic outcomes .

Data Table: Comparison with Related Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Levofloxacin | Contains a fluorinated benzene ring and piperazine | Broad-spectrum antibiotic activity |

| Ciprofloxacin | Similar fluorinated structure but lacks tetrafluorobenzoyl group | Primarily for urinary tract infections |

| Ofloxacin | Similar core but different substituents | Effective against Gram-positive and Gram-negative bacteria |

| Ethyl (s,z)-3... | Tetrafluorobenzoyl group enhances pharmacological profile | Potential new therapeutic applications |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl (S,Z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves a multi-step process, including:

- Esterification : Reacting tetrafluorobenzoic acid derivatives with ethyl acrylate using triethylamine as a base in ethyl acetate at 20°C for 2 hours .

- Amination : Introducing the (1-hydroxypropan-2-yl)amino group via nucleophilic substitution or condensation under reflux with toluene or dichloromethane as solvents.

- Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization is used to isolate the product .

Q. How can researchers confirm the stereochemical configuration (S,Z) of this compound?

- Analytical Techniques :

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar acrylates (e.g., (Z)-ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate) .

- NMR Spectroscopy : NOESY/ROESY experiments detect spatial proximity of protons to confirm Z-configuration .

- Vibrational Circular Dichroism (VCD) : Useful for distinguishing enantiomers in chiral centers .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.